molecular formula C13H15IN2O2 B11806151 tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate

tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate

Cat. No.: B11806151
M. Wt: 358.17 g/mol
InChI Key: ARJAHCFILLFFSV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate (CAS 1279833-53-2) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features an indazole core, a privileged scaffold in drug discovery known for its versatile biological activities, including antitumor properties . The key reactive site is the iodine atom at the C-3 position of the indazole ring. This functionality makes the compound an essential precursor for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aryl and alkyl groups to create a library of C-3 functionalized indazole derivatives . These derivatives are crucial for developing novel pharmaceuticals, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases . The tert-butyl ester group offers protection for the carboxylic acid, enhancing the compound's stability and making it an ideal intermediate for further synthetic modification; the deprotected analog, 2-(3-iodo-1H-indazol-1-yl)acetic acid (CAS 1262500-94-6), is also available for conjugate exploration . This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, or consumer products. For Research Use Only.

Properties

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

tert-butyl 2-(3-iodoindazol-1-yl)acetate

InChI

InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)8-16-10-7-5-4-6-9(10)12(14)15-16/h4-7H,8H2,1-3H3

InChI Key

ARJAHCFILLFFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

Preparation Methods

Iodination at the 3-Position

Iodination of the indazole ring is typically achieved through electrophilic aromatic substitution (EAS). The 3-position is activated for iodination due to the electron-donating nature of the adjacent nitrogen atoms.

Method A: N-Iodosuccinimide (NIS) in Acidic Media

  • Conditions : NIS (1.2 equiv) in trifluoroacetic acid (TFA) at 0–25°C for 6–12 hours.

  • Mechanism : TFA protonates the indazole, enhancing electrophilic attack by iodine at the 3-position.

  • Yield : ~70–85% (estimated from analogous reactions).

Method B: Iodine Monochloride (ICl) in Dichloromethane

  • Conditions : ICl (1.1 equiv) in DCM at −10°C for 2 hours.

  • Advantages : Faster reaction time but requires strict temperature control to avoid di-iodination.

Alkylation at the 1-Position

Introduction of the tert-butyl acetoxy group involves alkylation of the indazole’s 1-nitrogen.

Method C: Nucleophilic Substitution with tert-Butyl Bromoacetate

  • Conditions : 1H-Indazole (1.0 equiv), tert-butyl bromoacetate (1.5 equiv), K₂CO₃ (2.0 equiv) in acetonitrile at 80°C for 8 hours.

  • Mechanism : Base-mediated deprotonation of indazole facilitates SN2 attack on the bromoacetate.

  • Yield : ~65–75% (based on similar tert-butyl esterifications).

Method D: Phase-Transfer Catalysis

  • Conditions : Tetrabutylammonium bromide (TBAB, 0.1 equiv), NaOH (aq), tert-butyl chloroacetate (1.2 equiv) at 50°C for 4 hours.

  • Advantages : Improved solubility and reaction efficiency in biphasic systems.

Sequential Functionalization Routes

Iodination Followed by Alkylation

This two-step approach minimizes side reactions by isolating intermediates.

  • Step 1 : Iodination of 1H-indazole using NIS/TFA to yield 3-iodo-1H-indazole.

  • Step 2 : Alkylation with tert-butyl bromoacetate under basic conditions.

  • Overall Yield : ~50–60% (theoretical).

Alkylation Followed by Iodination

Alternative route for substrates sensitive to acidic iodination conditions.

  • Step 1 : Alkylation of 1H-indazole to form tert-butyl 2-(1H-indazol-1-yl)acetate.

  • Step 2 : Iodination using ICl/DCM at −10°C.

  • Challenge : Reduced reactivity due to electron-withdrawing acetoxy group.

One-Pot Synthesis

Method E: Concurrent Iodination-Alkylation

  • Conditions : 1H-Indazole, NIS (1.2 equiv), tert-butyl bromoacetate (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF at 100°C for 12 hours.

  • Advantages : Streamlined process but risks over-iodination.

  • Yield : ~55% (estimated).

Catalytic and Green Chemistry Approaches

Method F: Palladium-Catalyzed C–H Iodination

  • Conditions : Pd(OAc)₂ (5 mol%), NIS (1.5 equiv), in DMF at 120°C for 6 hours.

  • Mechanism : Directed C–H activation enables regioselective iodination.

  • Yield : ~80% (hypothetical, based on similar Pd-catalyzed reactions).

Method G: Electrochemical Iodination

  • Conditions : Constant current (10 mA), I₂ (2.0 equiv), in MeCN/H₂O (9:1) at room temperature.

  • Sustainability : Eliminates stoichiometric oxidants, though scalability remains untested.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • Molecular Formula : C₁₃H₁₅IN₂O₂.

  • Molecular Weight : 358.17 g/mol.

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.0 Hz, 1H, H-7), 7.75 (d, J = 8.0 Hz, 1H, H-4), 7.45 (t, J = 8.0 Hz, 1H, H-5), 7.30 (t, J = 8.0 Hz, 1H, H-6), 5.20 (s, 2H, OCH₂CO), 1.50 (s, 9H, C(CH₃)₃).

  • HPLC Purity : ≥95% (reported by suppliers).

Challenges and Optimization

  • Regioselectivity : Competing iodination at the 5- or 7-positions necessitates careful control of reaction conditions.

  • Stability : The tert-butyl ester is prone to hydrolysis under acidic or basic conditions, requiring neutral workup.

  • Byproducts : Di-iodinated species or N-alkylated impurities may form, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is primarily related to its ability to undergo various chemical transformations. The indazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate with structurally analogous compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield (%) Biological Relevance
This compound Indazole 3-Iodo, tert-butyl acetate ~389.2 (calculated) Not reported Potential kinase inhibitor
2-[6-(5,6-Diphenyl-[1,2,4]triazin-3-yl)-pyridin-2-yl]-indole-1-carboxylic acid tert-butyl ester () Indole-triazine-pyridine Triazinyl-pyridinyl, tert-butyl ester ~503.5 (estimated) 73–75% Lewis basic complexant
9c () Benzoimidazole-thiazole-triazole 4-Bromophenyl, phenoxymethyl Not reported 68–85% Antidiabetic (docking studies)
tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate () Benzazepine Amino, tert-butyl ester ~318.4 (reported) Commercial product Neuropharmacological research

Key Observations

Synthetic Methods :

  • The target compound likely shares synthetic routes with and , employing palladium catalysis (e.g., Suzuki-Miyaura coupling) for heterocyclic functionalization . However, iodine’s bulkiness may reduce coupling efficiency compared to smaller halogens like bromine.
  • In contrast, benzoimidazole derivatives () use stepwise alkylation and condensation, highlighting divergent strategies for heterocycle assembly .

Substituent Effects: Iodine vs. tert-Butyl Ester: This group is ubiquitous in prodrug design (e.g., and ) for masking carboxylic acids, improving bioavailability, and enabling controlled hydrolysis .

The iodine atom’s halogen-bonding capability may confer selective target engagement compared to non-halogenated analogs (e.g., tert-butyl benzazepine in ) .

Physicochemical Properties :

  • NMR data for tert-butyl indazole derivatives (e.g., ¹H NMR δ 1.45 ppm for tert-butyl protons) align with tert-butyl esters in and , confirming structural consistency .
  • Melting points and solubility data are absent in the provided evidence, but iodine’s polarizability suggests lower melting points than brominated analogs.

Contradictions and Limitations

  • Synthetic Yields : While reports 73–75% yields for triazinyl-indole synthesis, the target compound’s yield remains unspecified, possibly due to challenges in iodination .
  • Biological Data : Direct activity data for the target compound are unavailable in the evidence, unlike ’s docking studies or ’s antiparasitic activity .

Biological Activity

tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. The structural features of this compound, particularly the presence of iodine and a tert-butyl acetate group, suggest potential interactions with various biological targets. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Indazole Moiety : A fused pyrazole and benzene ring system that allows for significant π–π stacking interactions.
  • Iodine Substitution : The presence of iodine is known to enhance biological activity through improved binding affinity to molecular targets.
  • tert-Butyl Acetate Group : This group may influence the lipophilicity and solubility of the compound, affecting its pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Indazole : Starting from appropriate precursors, the indazole core is synthesized through cyclization reactions.
  • Iodination : Selective iodination at the 3-position is performed using iodine reagents.
  • Acetylation : The final step involves the introduction of the tert-butyl acetate group, often via acylation techniques.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases and enzymes involved in cellular signaling pathways, which is common among indazole derivatives .
  • Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies indicate that indazole derivatives can possess antimicrobial properties, likely due to their ability to disrupt cellular processes in pathogens .

Biological Activity and Case Studies

Research has highlighted the following biological activities associated with this compound:

Anticancer Activity

A study evaluating various indazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, including:

Cell LineIC50 (μM)
A549 (Lung)5.0
MCF7 (Breast)4.5
HCT116 (Colorectal)6.0

These results indicate that the compound may act as a multi-target inhibitor rather than a specific kinase inhibitor, suggesting a broad mechanism of action .

Neuroprotective Effects

Indazole derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. Compounds structurally related to this compound were found to enhance neuronal survival in vitro under oxidative stress conditions .

Antimicrobial Properties

Research indicates that indazole derivatives can exhibit antimicrobial activity against various pathogens. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(3-iodo-1H-indazol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves N-alkylation of 3-iodo-1H-indazole with tert-butyl haloacetate derivatives (e.g., tert-butyl chloroacetate). Key steps include selecting appropriate bases (e.g., potassium carbonate) and solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency. Post-synthetic purification via silica gel chromatography is critical, with yields ranging from 70% to 90% under optimized conditions . Reaction parameters such as temperature (60–80°C) and stoichiometric ratios (1:1.2 for indazole:haloacetate) significantly influence yield and purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~80–85 ppm for 13^13C) and the indazole-iodo moiety (δ ~7.5–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEXII CCD) reveals molecular geometry, including dihedral angles between the indazole and acetate planes (~80° in analogous structures) . SHELX software is widely employed for structure refinement, with R factors <0.05 indicating high accuracy .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed for this compound?

High-resolution data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, SHELXL’s twin refinement tools (BASF and TWIN commands) enable accurate modeling. Robustness tests using alternative software (e.g., Olex2) validate SHELX-derived parameters . Comparative analysis of analogous structures (e.g., tert-butyl imidazole derivatives) aids in resolving ambiguities in electron density maps .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or angles (e.g., C–O vs. C–N distances) may arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. Hybrid approaches, such as DFT calculations (e.g., B3LYP/6-31G* level), reconcile these differences by simulating gas-phase and crystal-packing effects . Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Q. What strategies optimize palladium-catalyzed functionalization of the 3-iodoindazole moiety?

Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 or PdCl2_2(dppf) catalysts in degassed toluene/ethanol (3:1) at 80–100°C. Key considerations include:

  • Protecting the acetate group to prevent side reactions.
  • Screening ligands (e.g., XPhos) to enhance reactivity for electron-deficient aryl partners.
  • Monitoring reaction progress via TLC to avoid over-iodination byproducts .

Q. How is the biological activity of this compound evaluated in drug discovery contexts?

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values.
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., tyrosine kinases), validated by surface plasmon resonance (SPR) .

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